1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene
Description
1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-¹³C₆)vinyl)benzene is a structurally complex aromatic compound featuring a 1,3-dimethoxybenzene core linked via a vinyl bridge to a 4-methoxyphenyl group. The latter is isotopically labeled with ¹³C at all six carbon positions (¹³C₆), distinguishing it from non-labeled analogs. This isotopic enrichment enhances its utility in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic pathway analysis due to the improved signal resolution and tracking capabilities of ¹³C .
The compound’s synthesis likely involves alkylation or coupling reactions, as inferred from analogous methods in the literature. For example, methylation steps using dimethyl sulfate—a reagent employed in the synthesis of structurally related methoxy-substituted benzothiazepinones—may be adapted for introducing methoxy groups . The vinyl linkage could arise from a Wittig or Heck coupling, common strategies for forming carbon-carbon double bonds in aromatic systems.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6+1,7+1,8+1,9+1,13+1,15+1 |
InChI Key |
GDHNBPHYVRHYCC-CVCCECKZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of resveratrol-13C6 Trimethyl Ether typically involves the methylation of resveratrol. A common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of resveratrol-13C6 Trimethyl Ether may involve a similar methylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may involve column chromatography to isolate the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Resveratrol-13C6 Trimethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trimethyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Resveratrol-13C6 Trimethyl Ether has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a precursor for synthesizing other derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability
Mechanism of Action
The mechanism of action of resveratrol-13C6 Trimethyl Ether involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anti-cancer Activity: Induces apoptosis and cell cycle arrest in cancer cells through pathways involving p53, Bcl-2, and caspases
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs include:
- 1,3-Dimethoxy-5-(2-(4-methoxyphenyl)vinyl)benzene: The non-isotopic version of the target compound. Differences in spectral properties (e.g., ¹³C NMR signals) and applications (e.g., absence of isotopic tracing utility) are key distinctions.
- Benzothiazepinone derivatives (e.g., (±)-cis-2-(4-Methoxyphenyl)-3-methoxy-...): These feature a heterocyclic core but share methoxyphenyl substituents and synthetic methodologies (e.g., dimethyl sulfate for methylation) .
Spectral and Functional Differences
- ¹³C NMR: The target compound’s ¹³C₆-labeled phenyl group produces distinct, high-intensity signals compared to non-labeled analogs, enabling precise structural elucidation .
- Mass Spectrometry: The isotopic pattern differs significantly due to ¹³C enrichment, with a +6 Da shift in molecular ion peaks compared to non-labeled versions.
- Reactivity: The vinyl bridge may confer enhanced conjugation and stability relative to saturated linkages in benzothiazepinones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
